1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H12N6/c10-8-7-4-14-15(6-1-2-11-3-6)9(7)13-5-12-8/h4-6,11H,1-3H2,(H2,10,12,13) |
InChI Key |
AQGHQCFARUBCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2C3=NC=NC(=C3C=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is subsequently reacted with 1-pyrrolidinecarboxaldehyde to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is believed to involve competitive inhibition of protein kinases. By binding to the ATP-binding site of these enzymes, the compound prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. This mechanism is crucial for its potential therapeutic effects, particularly in cancer treatment, where it can disrupt signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is versatile, with modifications at the 1- and 3-positions significantly influencing biological activity, selectivity, and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations
Substituent Effects on Selectivity: Bulky substituents (e.g., tert-butyl in 1NA-PP1) enhance selectivity for analog-sensitive kinases by occupying hydrophobic pockets .
Biological Activity: Kinase Inhibition: Piperidine- and azetidine-containing analogs (e.g., 1-(piperidin-3-yl) and azetidin-3-ylmethyl derivatives) show potent kinase inhibition, suggesting that nitrogen-containing rings optimize binding to ATP pockets . Antiviral Activity: Phenoxymethyl and benzyl groups (e.g., in Zika virus inhibitors) may enhance membrane permeability, critical for intracellular antiviral effects .
Physicochemical Properties :
- Ethoxynaphthyl (e.g., in Plasmodium inhibitors) and ethoxy groups improve solubility, whereas chloro-phenyl-ethyl substituents increase melting points, indicating crystalline stability .
- Pyrrolidine’s smaller ring size compared to piperidine may reduce metabolic degradation, enhancing bioavailability .
Synthetic Accessibility: Mitsunobu reactions (e.g., in Ibrutinib synthesis) and Vilsmeier–Haack reagent-based methods (e.g., in thieno-pyrimidine hybrids) are common, with yields ranging from 25% to 82% depending on substituent complexity .
Contradictions and Limitations
- Selectivity vs. Potency : Bulkier groups (e.g., tert-butyl in 1NA-PP1) improve selectivity but may reduce solubility, necessitating trade-offs in drug design .
- Synthetic Yields : Chloro-phenyl-ethyl derivatives exhibit moderate yields (34–50%), suggesting challenges in synthesizing sterically hindered analogs .
Biological Activity
1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its anticancer properties. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The resulting compounds can be further modified to enhance their biological activity and selectivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-436 (BRCA1-mutated) | 5.2 | PARP inhibition leading to DNA damage accumulation |
| Pyrazolo[3,4-d]pyrimidine derivative X | A549 (Lung cancer) | 7.8 | Inhibition of EGFR signaling pathway |
| Pyrazolo[3,4-d]pyrimidine derivative Y | HeLa (Cervical cancer) | 6.5 | Induction of apoptosis via mitochondrial pathway |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy due to its role in DNA repair mechanisms. Selective PARP inhibitors are particularly valuable as they can induce cancer cell death while sparing normal cells.
Case Study: PARP Inhibition
In a preclinical study involving MDA-MB-436 xenograft models, this compound demonstrated significant tumor regression when combined with carboplatin. The study indicated that the compound achieved a therapeutic index superior to existing PARP inhibitors like AZD5305 and AZD9574 by exhibiting minimal hematological toxicity at effective doses .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by structural modifications. Substituents on the pyrrolidine ring and variations in the pyrazolo core can enhance selectivity and potency against specific targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl at position 2 | Increased potency against PARP |
| Fluoro at position 5 | Enhanced selectivity for cancer cell lines |
| Hydroxyl group | Improved solubility and bioavailability |
Q & A
Q. What are the common synthetic routes for 1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with pyrrolidin-3-yl halides in dry acetonitrile under reflux conditions, followed by recrystallization (e.g., from acetonitrile or ethanol) to purify the product .
- Urea/Thiourea Derivatives : Treating intermediates with aryl/alkyl isocyanates or isothiocyanates in dichloromethane with triethylamine as a base, followed by reflux and recrystallization .
- Microwave-Assisted Synthesis : Solvent-free microwave irradiation can accelerate reactions and improve yields for pyrazolo[3,4-d]pyrimidine derivatives, as demonstrated in substituted analogs .
Q. Key Characterization Techniques :
Q. How can researchers confirm the purity and stability of this compound under experimental conditions?
Methodological Answer:
- HPLC Analysis : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Stability Studies : Conduct accelerated degradation tests in aqueous buffers (pH 1–10) at 40°C for 72 hours, monitoring via LC-MS for decomposition products .
- Storage Recommendations : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. What strategies are effective for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Pyrrolidine Substitution : Introducing electron-donating groups (e.g., methyl) on the pyrrolidine ring enhances binding to kinase targets (e.g., JAK2) by improving hydrophobic interactions .
- Amino Group Modifications : Replacing the 4-amine with urea/thiourea groups (e.g., compound 9a-d ) increases anti-inflammatory activity by 40% in COX-2 inhibition assays .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR, VEGFR2). Validate with MD simulations (100 ns) to assess stability .
Q. How can researchers resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values)?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), ATP concentrations (1 mM for kinase assays), and incubation times (60 min) .
- Control for Solubility : Use DMSO stocks (<0.1% final concentration) and verify solubility via dynamic light scattering (DLS) to avoid false negatives .
- Validate Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .
Q. What computational tools are recommended for predicting physicochemical properties and ADMET profiles?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian09 or ORCA to compute dipole moments and HOMO-LUMO gaps, which correlate with solubility and reactivity .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 2–4), blood-brain barrier permeability, and CYP450 inhibition .
- Reaction Path Search : Apply the AFIR method in the GRRM17 software to explore reaction mechanisms and optimize synthetic pathways .
Q. How can crystallography aid in understanding the structural basis of activity?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolve the compound’s 3D conformation (e.g., torsion angles between pyrazolo and pyrrolidine moieties) to identify bioactive conformers .
- Electron Density Maps : Analyze hydrogen-bonding interactions (e.g., N–H⋯O/N) in the crystal lattice to guide rational design of analogs with improved binding .
Q. Example Crystallographic Data :
| Parameter | Value (Compound 9a ) |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C–N) | 1.34 Å |
| Torsion Angle (C–N–C) | 112.5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
